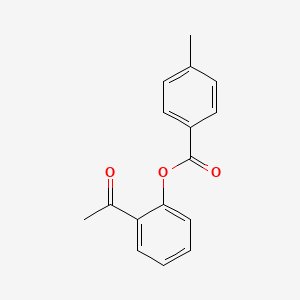

2-acetylphenyl 4-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-acetylphenyl) 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-7-9-13(10-8-11)16(18)19-15-6-4-3-5-14(15)12(2)17/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUBFDJWMXQUAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-acetylphenyl 4-methylbenzoate: Chemical Structure, Properties, and Synthetic Methodologies

This technical guide provides a comprehensive overview of 2-acetylphenyl 4-methylbenzoate, a benzoate ester with potential applications in medicinal chemistry and materials science. The document details its chemical structure, physicochemical properties, and a plausible synthetic route, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identity

This compound, with the molecular formula C₁₆H₁₄O₃, is an aromatic ester.[1] Its structure consists of a 2-acetylphenol moiety esterified with a 4-methylbenzoyl group. The ortho-positioning of the acetyl group on the phenyl ring is a key structural feature.

Molecular Structure:

IUPAC Name: (2-acetylphenyl) 4-methylbenzoate

Physicochemical Properties

Quantitative data for this compound and its structurally related analogs are summarized below. The properties for the title compound are largely computed due to a lack of extensive experimental data in published literature.

| Property | This compound | 2-acetyl-5-methylphenyl 4-methylbenzoate | 4-acetylphenyl 2-methylbenzoate | 2-acetylphenyl benzoate | 2-acetylphenyl 4-chlorobenzoate |

| Molecular Formula | C₁₆H₁₄O₃[1] | C₁₇H₁₆O₃[2] | C₁₆H₁₄O₃[3] | C₁₅H₁₂O₃[4] | C₁₅H₁₁ClO₃[5] |

| Molecular Weight ( g/mol ) | 254.28 | 268.31[2] | 254.28[3] | 240.25[4] | 274.70[5] |

| logP (Computed) | Not available | 3.9016[2] | 3.3426[3] | Not available | 3.2 |

| logD (Computed) | Not available | 3.9016[2] | 3.3426[3] | Not available | Not available |

| logSw (Computed) | Not available | -3.9683[2] | -3.636[3] | Not available | Not available |

| Polar Surface Area (Ų) | 43.37 | 34.53[2] | 34.443[3] | 43.37 | 43.4[5] |

| Hydrogen Bond Acceptors | 3 | 5[2] | 5[3] | 3 | 3 |

| CAS Number | 966655 (CID)[1] | Not available | 306743-67-9[6] | 4010-33-7[4] | 587317 (CID)[5] |

Potential Biological Activity

While direct experimental evidence for the biological activity of this compound is limited, research on the closely related compound, 2-acetylphenyl benzoate, indicates potential anti-inflammatory properties and utility as a UVA absorber.[4] Derivatives of 2-acetylphenyl benzoate have demonstrated the ability to inhibit pro-inflammatory mediators, suggesting that this compound may exhibit similar therapeutic potential.[4] The mechanism of action could involve the modulation of inflammatory pathways.[4]

Experimental Protocols

The following section outlines a detailed methodology for the synthesis of this compound, adapted from general procedures for the synthesis of related benzoate esters.

Synthesis of this compound via Esterification

This protocol describes the esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride.

Materials:

-

2-hydroxyacetophenone

-

4-methylbenzoyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyacetophenone (1 equivalent) in dry dichloromethane.

-

Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in dry dichloromethane to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, using a hexane/ethyl acetate gradient as the eluent.

-

-

Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the synthetic workflow and a hypothesized biological pathway for this compound.

Caption: Synthetic workflow for this compound.

Caption: Hypothesized anti-inflammatory action of this compound.

References

- 1. (2-Acetylphenyl) 4-methylbenzoate | C16H14O3 | CID 966655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound 2-acetyl-5-methylphenyl 4-methylbenzoate - Chemdiv [chemdiv.com]

- 3. Compound 4-acetylphenyl 2-methylbenzoate - Chemdiv [chemdiv.com]

- 4. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]

- 5. 2-Acetylphenyl 4-chlorobenzoate | C15H11ClO3 | CID 587317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 306743-67-9 CAS MSDS (4-acetylphenyl 2-methylbenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Guide: Physicochemical Properties of 2-Acetylphenyl 4-Methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylphenyl 4-methylbenzoate is an aromatic ester with the chemical formula C₁₆H₁₄O₃.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and information from closely related structural analogs. Due to the limited publicly available experimental data for this specific compound, this guide leverages data from similar molecules to provide a robust understanding of its characteristics. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

| Property | Value | Source/Analogy |

| Molecular Formula | C₁₆H₁₄O₃ | PubChem CID: 966655[1] |

| Molecular Weight | 268.29 g/mol | Calculated from Molecular Formula |

| Appearance | Yellow Liquid | Inferred from analogs "2-acetylphenyl 2-methylbenzoate" and "2-acetylphenyl 4-methoxybenzoate"[2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Spectroscopic Data

Detailed spectroscopic data for this compound is not published. However, the expected spectral characteristics can be predicted based on the analysis of structurally similar compounds, namely 2-acetylphenyl 2-methylbenzoate and 2-acetylphenyl 4-methoxybenzoate.[2]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the acetylphenyl and the methylbenzoyl rings, a singlet for the acetyl methyl group, and a singlet for the benzoate methyl group.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will likely exhibit signals for the carbonyl carbons of the acetyl and ester groups, in addition to the aromatic carbons and the methyl carbons.

Chemical Reactivity and Synthesis

The synthesis of this compound can be achieved through standard esterification methods. A general protocol, based on the synthesis of similar compounds, is provided below.[2]

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available, a general procedure can be adapted from the synthesis of its analogs.[2]

General Procedure for the Synthesis of Aryl Benzoates:

-

To a solution of the corresponding phenol (1.0 eq.) and a base (1.2 eq., e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, the appropriate benzoyl chloride (1.1 eq.) is added dropwise.

-

The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically monitored by TLC).

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired ester.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety data sheets of analogous compounds such as o-acetylphenyl benzoate, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

-

Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[3]

Biological Activity

There is no specific information in the literature regarding the biological activity or signaling pathways associated with this compound. However, studies on other acetylated phenolic compounds and benzoate derivatives suggest potential for biological activity, such as anti-inflammatory or antimicrobial properties.[4][5][6][7][8] Further research would be necessary to elucidate any potential therapeutic applications of this specific compound.

Conclusion

This technical guide provides a summary of the known and inferred physicochemical properties of this compound. While there is a lack of direct experimental data for this compound, a reasonable understanding of its characteristics can be derived from the information available for its structural analogs. This guide serves as a foundational resource for researchers and professionals, highlighting the need for further experimental investigation to fully characterize this compound.

References

- 1. (2-Acetylphenyl) 4-methylbenzoate | C16H14O3 | CID 966655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. pfaltzandbauer.com [pfaltzandbauer.com]

- 4. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological investigation of phenyl benzoate, benzophenone, and xanthone compounds [jcps.bjmu.edu.cn]

- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cbijournal.com [cbijournal.com]

- 8. pharmacyjournal.in [pharmacyjournal.in]

2-acetylphenyl 4-methylbenzoate CAS number and identification

An In-depth Technical Guide to 2-acetylphenyl 4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a benzoate ester of potential interest in various research and development fields. Due to the limited direct information available for this specific compound, this guide also draws upon data from closely related analogs to provide a thorough understanding of its identification, synthesis, and potential biological significance.

Chemical Identification and Properties

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| PubChem CID | 966655 | [1] |

| IUPAC Name | (2-acetylphenyl) 4-methylbenzoate | [1] |

| Molecular Formula | C₁₆H₁₄O₃ | [1] |

| Molecular Weight | 268.28 g/mol | Calculated |

| Canonical SMILES | CC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C | [1] |

| InChI Key | PGLFVFFQYDRJFL-UHFFFAOYSA-N | [1] |

Physical properties such as melting point, boiling point, and density have not been experimentally determined for this specific compound. However, data for structurally similar compounds can provide estimations. For instance, 2-acetylphenyl benzoate is a yellow liquid, suggesting that this compound may also be a liquid or a low-melting solid at room temperature.[2]

Synthesis and Characterization

The synthesis of this compound can be achieved through standard esterification methods. A common and effective approach is the reaction of 2-hydroxyacetophenone with 4-methylbenzoyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of related aryl esters.[2][3]

Materials:

-

2-hydroxyacetophenone

-

4-methylbenzoyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add 4-methylbenzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure. For comparison, the ¹³C NMR spectrum of the related compound 2-acetylphenyl 2-methylbenzoate shows characteristic peaks for the acetyl group, the ester carbonyl, and the aromatic carbons.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by determining the exact mass of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the ester carbonyl (C=O) and the ketone carbonyl (C=O) groups.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not extensively reported. However, research on structurally related acetylated phenolic compounds and other benzoate esters suggests potential bioactivities, including anti-inflammatory and antioxidant effects.[4][5][6]

One potential mechanism of action for acetylated phenolics is the inhibition of Platelet-Activating Factor (PAF).[4][5] PAF is a potent phospholipid mediator involved in various inflammatory processes, including platelet aggregation. Inhibition of PAF-induced signaling can be a valuable therapeutic strategy for inflammatory and cardiovascular diseases.

Below is a diagram illustrating a potential workflow for the synthesis and purification of this compound.

The following diagram illustrates the potential inhibitory effect of this compound on the PAF signaling pathway in platelets.

Conclusion

This compound is a readily synthesizable organic compound. While its specific properties and biological activities are not yet well-documented, its structural similarity to other bioactive esters suggests it may be a valuable candidate for further investigation in drug discovery and materials science. The protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers and scientists to explore the applications of this and related compounds.

References

- 1. (2-Acetylphenyl) 4-methylbenzoate | C16H14O3 | CID 966655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-acetylphenyl 4-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2-acetylphenyl 4-methylbenzoate. Due to the limited availability of experimentally-derived spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided, along with a visual workflow for spectroscopic analysis.

Chemical Structure and Properties

This compound is an aromatic ester with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 268.28 g/mol . Its structure consists of a 2-acetylphenyl group esterified with 4-methylbenzoic acid.

Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of its constituent functional groups and comparison with data from similar molecules.

Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 - 7.9 | d | 2H | Aromatic protons ortho to the ester carbonyl |

| ~7.6 - 7.4 | m | 4H | Remaining aromatic protons of the acetylphenyl ring |

| ~7.3 - 7.2 | d | 2H | Aromatic protons ortho to the methyl group |

| ~2.6 | s | 3H | Acetyl group (–C(=O)CH₃) |

| ~2.4 | s | 3H | Methyl group (–CH₃) |

Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~197 | Acetyl carbonyl carbon (–C (=O)CH₃) |

| ~165 | Ester carbonyl carbon (–OC (=O)–) |

| ~150 | Aromatic carbon attached to the ester oxygen |

| ~144 | Aromatic carbon attached to the methyl group |

| ~133 - 122 | Aromatic carbons |

| ~129 | Aromatic carbon attached to the acetyl group |

| ~29 | Acetyl methyl carbon (–C(=O)C H₃) |

| ~21 | Methyl carbon (–C H₃) |

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Weak | Aliphatic C-H stretch (methyl groups) |

| ~1735 | Strong | Ester C=O stretch |

| ~1685 | Strong | Ketone C=O stretch (acetyl group) |

| ~1600, 1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1270, 1120 | Strong | Ester C-O stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 268 | Moderate | [M]⁺ (Molecular ion) |

| 149 | High | [M - C₇H₇O]⁺ (Loss of p-toluoyl group) |

| 119 | High | [C₈H⇇O]⁺ (p-Toluoyl cation) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 43 | High | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the sample into the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Data Processing:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with known functional group frequencies.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the solution into the GC, which will separate the compound from any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Analysis:

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways to explain the observed fragment ions.

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound and the logical relationship between the different spectroscopic techniques.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Logical relationships between spectroscopic techniques for structure elucidation.

Biological Activities of 2-Acetylphenyl 4-Methylbenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel therapeutic agents is a cornerstone of medicinal chemistry and drug development. Phenyl esters, a class of organic compounds characterized by an ester group attached to a phenyl ring, have garnered significant attention for their diverse pharmacological activities. Within this broad class, derivatives of 2-acetylphenyl 4-methylbenzoate represent a scaffold with potential for a range of biological applications, owing to the combined structural features of a substituted acetophenone and a benzoate moiety. This technical guide provides a comprehensive overview of the known and potential biological activities of this class of compounds, drawing upon data from structurally related molecules. It aims to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel therapeutics based on this chemical framework.

Synthesis of the Core Structure

The fundamental structure of this compound can be synthesized through the esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride. This reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the hydrochloric acid byproduct. The general synthetic scheme is illustrated below.

Caption: General synthesis of this compound.

Potential Biological Activities

While direct studies on the biological activities of a wide range of this compound derivatives are limited in the current literature, the activities of structurally similar compounds, particularly those containing the 2-hydroxyacetophenone or benzoate ester moieties, provide valuable insights into their potential therapeutic applications.

Antimicrobial and Antifungal Activity

Derivatives of 2-hydroxyacetophenone have demonstrated notable antimicrobial properties. The introduction of various substituents on this core structure can modulate the spectrum and potency of activity.

Table 1: Antimicrobial Activity of 2'-Hydroxyacetophenone Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 1-(4-(2-((1-butyl-1H-tetrazol-5-yl)thio)ethoxy)-2-hydroxy-3-propylphenyl)ethan-1-one | Escherichia coli | 8 | [1] |

| 1-(4-(2-((1-butyl-1H-tetrazol-5-yl)thio)ethoxy)-2-hydroxy-3-propylphenyl)ethan-1-one | Pseudomonas aeruginosa | 16 | [1] |

| 1-(4-(2-((1-butyl-1H-tetrazol-5-yl)thio)ethoxy)-2-hydroxy-3-propylphenyl)ethan-1-one | Staphylococcus epidermidis | 4 | [1] |

| 1-(4-(2-((1-butyl-1H-tetrazol-5-yl)thio)ethoxy)-2-hydroxy-3-propylphenyl)ethan-1-one | Candida albicans | 8 | [1] |

| 1-(2-hydroxy-4-((2-((2-pentyl-2H-tetrazol-5-yl)thio)ethyl)thio)phenyl)ethan-1-one | Escherichia coli | 8 | [1] |

| 1-(2-hydroxy-4-((2-((2-pentyl-2H-tetrazol-5-yl)thio)ethyl)thio)phenyl)ethan-1-one | Pseudomonas aeruginosa | 16 | [1] |

| 1-(2-hydroxy-4-((2-((2-pentyl-2H-tetrazol-5-yl)thio)ethyl)thio)phenyl)ethan-1-one | Staphylococcus epidermidis | 4 | [1] |

| 1-(2-hydroxy-4-((2-((2-pentyl-2H-tetrazol-5-yl)thio)ethyl)thio)phenyl)ethan-1-one | Candida albicans | 8 | [1] |

Similarly, esters of benzoic acid and its derivatives have been investigated for their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Benzoate Esters

| Compound | Test Organism | Activity | Reference |

| 2-phenoxyethyl benzoate | Escherichia coli | 70% activity of Streptomycin | [2] |

| 2-phenoxyethyl benzoate | Pseudomonas aeruginosa | 30% activity of Streptomycin | [2] |

| 2-phenoxyethyl 2-hydroxybenzoate | Klebsiella pneumoniae | 70% activity of Gentamicin | [2] |

Anticancer Activity

Phenolic compounds and their ester derivatives are a well-established class of potential anticancer agents. Their mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.

Table 3: Anticancer Activity of Related Phenolic Compounds and Esters

| Compound | Cell Line | IC50 | Reference |

| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol | Human osteosarcoma (U2OS) | 50.5 ± 3.8 µM | [3] |

| 2-phenoxyethyl 4-hydroxybenzoate | Human breast cancer (MCF-7) | < 62.5 µg/mL | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of biological activities of compounds structurally related to this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[1]

-

Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted in the appropriate broth medium to the desired final inoculum concentration.

-

Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for antimicrobial susceptibility testing.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a further 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

-

Data Interpretation: The flow cytometry data allows for the quantification of different cell populations:

-

Annexin V-negative and PI-negative: Viable cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative and PI-positive: Necrotic cells

-

Caption: Signaling pathway for apoptosis detection.

Conclusion and Future Directions

The available scientific literature suggests that the this compound scaffold holds promise for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The data from structurally related 2-hydroxyacetophenone and benzoate ester derivatives provide a strong rationale for the synthesis and biological evaluation of a focused library of this compound analogs.

Future research should be directed towards:

-

Synthesis of a diverse library of derivatives: Introducing a variety of substituents on both the acetylphenyl and methylbenzoyl rings will be crucial for establishing structure-activity relationships (SAR).

-

Broad-spectrum biological screening: Evaluating these new compounds against a wide range of bacterial, fungal, and cancer cell lines will help to identify lead candidates with potent and selective activity.

-

Mechanistic studies: For promising compounds, further investigation into their mechanism of action at the molecular level will be essential for their optimization and development as clinical candidates.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound derivatives. By leveraging the existing knowledge on related chemical classes and employing the detailed experimental protocols outlined herein, the scientific community can further elucidate the biological activities of this promising scaffold.

References

An In-depth Technical Guide to 2-Acetylphenyl 4-Methylbenzoate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylphenyl 4-methylbenzoate is a versatile aromatic ester with significant potential in organic synthesis, particularly as a key intermediate in the construction of complex heterocyclic scaffolds. Its strategic placement of an acetyl group ortho to a p-toluoyl ester functionality allows for facile intramolecular reactions, most notably the Baker-Venkataraman rearrangement, a cornerstone in the synthesis of flavones and other related bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, supported by detailed experimental protocols and quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug discovery.

Introduction

Aromatic esters are a pivotal class of compounds in organic chemistry, serving as fundamental building blocks for a wide array of more complex molecules. Among these, this compound distinguishes itself through its dual-reactive centers: a nucleophilic acetyl group and an electrophilic ester carbonyl. This unique structural arrangement makes it an ideal substrate for intramolecular cyclization and rearrangement reactions, offering a regioselective pathway to valuable heterocyclic systems. The primary application of this compound lies in its role as a precursor to 1-(2-hydroxyphenyl)-3-(p-tolyl)propane-1,3-dione, a key intermediate in the synthesis of flavones, a class of natural products with diverse and significant biological activities.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride. This reaction proceeds readily in the presence of a base, such as pyridine, which acts as both a catalyst and a scavenger for the hydrochloric acid byproduct.

Diagram of the synthetic pathway:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of similar 2-acetylphenyl esters.

Materials:

-

2-Hydroxyacetophenone

-

4-Methylbenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-methylbenzoyl chloride (1.2 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Key Applications in Organic Chemistry

The primary utility of this compound lies in its ability to undergo the Baker-Venkataraman rearrangement, providing access to 1,3-diketones which are precursors to flavones.

The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl migration of an o-acyloxyaryl ketone to form an o-hydroxyaryl-β-diketone.[1][2] This reaction is a critical step in the synthesis of various flavonoids and chromones.[2]

Diagram of the Baker-Venkataraman rearrangement:

Caption: Baker-Venkataraman rearrangement mechanism.

Synthesis of Flavones

The β-diketone product from the Baker-Venkataraman rearrangement can be readily cyclized under acidic conditions to yield the corresponding flavone. Flavones are a class of flavonoids that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Diagram of flavone synthesis:

Caption: Acid-catalyzed cyclization to form a flavone.

Experimental Protocol: Baker-Venkataraman Rearrangement and Flavone Synthesis

This protocol is adapted from the synthesis of flavone from 2-acetylphenyl benzoate.

Materials:

-

This compound

-

Potassium hydroxide (pulverized)

-

Pyridine (anhydrous)

-

Glacial acetic acid

-

Sulfuric acid (concentrated)

-

Ethanol

Procedure:

Part A: Baker-Venkataraman Rearrangement

-

In a beaker, dissolve this compound (1.0 eq) in anhydrous pyridine and warm the solution to 50 °C.

-

With vigorous stirring, add hot, pulverized potassium hydroxide (3.0 eq). A yellow precipitate of the potassium salt of the diketone should form.

-

Continue stirring for 15-20 minutes.

-

Cool the reaction mixture to room temperature and acidify with 10% aqueous acetic acid.

-

Collect the precipitated yellow solid (1-(2-hydroxyphenyl)-3-(p-tolyl)propane-1,3-dione) by filtration and wash with water.

Part B: Cyclization to Flavone

-

Place the crude 1,3-diketone from Part A in a flask.

-

Add glacial acetic acid and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture and pour it into a beaker of crushed ice.

-

Collect the precipitated solid (the flavone) by filtration, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure flavone.

Quantitative Data

While specific experimental data for this compound is not widely published, data for the closely related 2-acetylphenyl benzoate provides a useful reference. The introduction of a methyl group on the benzoate ring is expected to have a minor impact on the physical and spectroscopic properties.

| Property | 2-Acetylphenyl Benzoate | This compound (Predicted) |

| Molecular Formula | C₁₅H₁₂O₃ | C₁₆H₁₄O₃ |

| Molecular Weight | 240.26 g/mol | 268.29 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | 87-89 °C | Similar to the benzoate |

| ¹H NMR (CDCl₃, δ) | 8.18 (d, 2H), 7.89 (dd, 1H), 7.62 (t, 1H), 7.55-7.48 (m, 3H), 7.33 (t, 1H), 7.19 (d, 1H), 2.59 (s, 3H) | Aromatic protons will show characteristic shifts with an additional singlet for the methyl group around 2.4 ppm. The acetyl methyl singlet will be around 2.6 ppm. |

| ¹³C NMR (CDCl₃, δ) | 197.5, 165.1, 149.8, 133.7, 133.5, 131.5, 130.3, 129.5, 128.6, 126.1, 123.8, 29.9 | Similar chemical shifts for the acetylphenyl portion. The p-tolyl ring will show characteristic signals. |

Potential in Drug Development

The core structure of this compound serves as a scaffold for the synthesis of flavonoids, a class of compounds with a broad spectrum of pharmacological activities. Research into substituted phenyl benzoates has indicated potential for various biological applications. The ability to readily synthesize a variety of flavone derivatives from this precursor makes it a valuable tool for medicinal chemists in the development of new therapeutic agents. The methyl group in the 4-position of the benzoate ring can be a site for further functionalization or can influence the pharmacokinetic properties of the resulting flavonoid.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and its utility in the Baker-Venkataraman rearrangement make it an important precursor for the synthesis of flavones and other heterocyclic compounds. The potential for these downstream products in medicinal chemistry and drug development underscores the significance of this compound. This guide has provided a detailed overview of its synthesis, key reactions, and potential applications, offering a solid foundation for researchers interested in utilizing this compound in their synthetic endeavors.

References

The Pivotal Role of 2-Acetylphenyl 4-Methylbenzoate in the Baker-Venkataraman Rearrangement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the integral role of 2-acetylphenyl 4-methylbenzoate as a substrate in the Baker-Venkataraman rearrangement. This classic organic reaction serves as a powerful tool for the synthesis of 1,3-diketones, which are crucial precursors to a wide array of flavonoids and chromones—scaffolds of significant interest in medicinal chemistry and drug development. This document provides a detailed examination of the reaction mechanism, experimental protocols, and relevant chemical data.

Introduction to the Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer reaction that converts an o-acyloxyaryl ketone into a β-diketone.[1][2] The reaction is of significant synthetic utility as it allows for the regioselective formation of a 1,3-dicarbonyl moiety, a key structural motif in numerous biologically active compounds.[3][4] The substrate, this compound, is an ideal candidate for this rearrangement, leading to the formation of 1-(2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione.

The Reaction Mechanism

The rearrangement of this compound proceeds through a well-established mechanism involving an intramolecular Claisen-type condensation. The key steps are as follows:

-

Enolate Formation: A strong base abstracts an α-proton from the acetyl group of this compound, forming a resonance-stabilized enolate.[2]

-

Intramolecular Acyl Transfer: The nucleophilic enolate attacks the carbonyl carbon of the adjacent 4-methylbenzoate ester in an intramolecular fashion. This results in the formation of a cyclic intermediate.

-

Ring Opening and Protonation: The cyclic intermediate collapses, leading to the formation of a more stable phenoxide. Subsequent acidification of the reaction mixture protonates the phenoxide to yield the final 1,3-diketone product, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione.[2]

The overall transformation is depicted in the following reaction scheme:

Caption: Overall transformation in the Baker-Venkataraman rearrangement.

A more detailed, step-by-step mechanism is illustrated below:

Caption: Step-wise mechanism of the Baker-Venkataraman rearrangement.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the starting material and its subsequent rearrangement.

Synthesis of this compound

This procedure is adapted from standard esterification methods.

Materials:

-

2-Hydroxyacetophenone

-

4-Methylbenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 2-hydroxyacetophenone (1.0 eq) in anhydrous DCM, add anhydrous pyridine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 4-methylbenzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Baker-Venkataraman Rearrangement to 1-(2-Hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione

This protocol is based on established procedures for the Baker-Venkataraman rearrangement.[1]

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (3.0 eq) and wash with anhydrous hexane to remove the mineral oil.

-

Add anhydrous THF to the flask.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench with slow addition of 1 M HCl until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent in vacuo to yield the crude 1-(2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione, which can be further purified by recrystallization or column chromatography.

Caption: A simplified workflow for the synthesis of the 1,3-diketone.

Quantitative Data

The following tables summarize key quantitative data for the compounds involved in this transformation.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| This compound | C₁₆H₁₄O₃ | 254.28 | - |

| 1-(2-Hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione | C₁₆H₁₄O₃ | 254.28 | Yellow solid |

Table 2: Spectroscopic Data for 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (a close analog)

| Data Type | Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 15.5 (s, 1H, enolic OH), 12.0 (s, 1H, phenolic OH), 8.0-7.4 (m, aromatic H), 6.9 (s, 1H, vinyl H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 194.9, 177.8, 162.4, 135.6, 131.3, 128.9, 128.5, 119.2, 118.8, 91.1 |

| IR (KBr, cm⁻¹) | 3450 (br, OH), 1610 (C=O), 1450, 1296, 1172 |

| HRMS (ESI) | [M+Na]⁺ calculated for C₁₅H₁₂O₃Na: 263.0684, Found: 263.0679 |

Note: The spectroscopic data provided is for the closely related analog, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, as detailed spectral information for the 4-methyl substituted product can vary slightly. The product exists in keto-enol tautomeric forms, which can lead to complex NMR spectra.[1]

Conclusion

This compound is a valuable substrate for the Baker-Venkataraman rearrangement, providing an efficient route to 1-(2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione. This 1,3-diketone is a versatile intermediate for the synthesis of substituted flavones and chromones, compounds with significant potential in drug discovery and development. The methodologies and data presented in this guide offer a comprehensive resource for researchers working in this area.

References

A Technical Guide to 2-acetylphenyl 4-methylbenzoate as a Versatile Building Block in Organic Synthesis

Abstract

2-acetylphenyl 4-methylbenzoate is an aromatic ester that serves as a pivotal precursor in the synthesis of various heterocyclic compounds, most notably flavones and chromones. Its unique structure, featuring an ortho-acetyl group relative to the ester linkage, facilitates key intramolecular rearrangements that are fundamental to the construction of these complex scaffolds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and synthetic applications of this compound, with a focus on the Baker-Venkataraman and Fries rearrangements. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers with the practical knowledge required to effectively utilize this compound in organic synthesis.

Physicochemical and Spectroscopic Data

This compound is a stable, crystalline solid at room temperature. Its core physical and chemical properties are summarized below. While specific experimental spectroscopic data for this compound is not available in the cited literature, representative ¹H and ¹³C NMR data for the closely related analogue, 2-acetylphenyl 2-methylbenzoate, is provided for comparative purposes.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2-acetylphenyl) 4-methylbenzoate | PubChem |

| Molecular Formula | C₁₆H₁₄O₃ | [2] |

| Molecular Weight | 254.28 g/mol | [3] |

| CAS Number | 208935-36-8 | PubChem |

| Appearance | White to off-white powder | Inferred |

| Melting Point | Not specified; (Analogue 2-acetylphenyl benzoate: 87-88 °C) | [3] |

Table 2: Representative NMR Data of Analogue (2-acetylphenyl 2-methylbenzoate) [1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 8.21 | d, J = 8.0 | Aromatic CH |

| (500 MHz, CDCl₃) | 7.86 | dd, J = 7.5, 1.5 | Aromatic CH |

| 7.58 | dt, J = 7.5, 1.5 | Aromatic CH | |

| 7.46 | d, J = 8.0 | Aromatic CH | |

| 7.41 | t, J = 7.5 | Aromatic CH | |

| 7.36 | dt, J = 8.0, 1.0 | Aromatic CH | |

| 7.22 | dd, J = 8.0, 1.0 | Aromatic CH | |

| 2.54 | s | Acetyl CH₃ | |

| 2.44 | s | Benzoate CH₃ | |

| ¹³C NMR | 197.6 | - | Acetyl C=O |

| (125 MHz, CDCl₃) | 165.3 | - | Ester C=O |

| 149.5, 138.6, 134.6, 133.4, 131.4, 130.8, 130.2, 129.2, 128.6, 127.5, 126.1, 123.9 | - | Aromatic C | |

| 29.8 | - | Acetyl CH₃ | |

| 21.3 | - | Benzoate CH₃ |

Synthesis of this compound

The most direct and common method for synthesizing this compound is the esterification of 2'-hydroxyacetophenone with 4-methylbenzoyl chloride. This reaction typically proceeds in the presence of a base, such as pyridine, which acts as both a solvent and a catalyst by neutralizing the HCl byproduct.

Experimental Protocol 1: Synthesis via Esterification

Materials:

-

2'-Hydroxyacetophenone

-

4-Methylbenzoyl chloride

-

Pyridine (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous pyridine at 0 °C, add 4-methylbenzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

-

Pour the reaction mixture into ice-cold 1 M HCl and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or column chromatography on silica gel to afford pure this compound.

Applications in Organic Synthesis

The primary utility of this compound lies in its capacity to undergo intramolecular rearrangements to form 1,3-dicarbonyl compounds, which are immediate precursors to flavones and chromones.

The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer reaction that converts an o-acyloxyacetophenone into an o-hydroxy-1,3-diketone.[4] This reaction is a cornerstone in the synthesis of flavones.[5] The mechanism involves the formation of an enolate, which then attacks the ester carbonyl intramolecularly. The resulting cyclic intermediate collapses to form the more stable phenoxide of the 1,3-diketone.[4]

Experimental Protocol 2: Baker-Venkataraman Rearrangement

Materials:

-

This compound

-

Potassium hydroxide (KOH), powdered

-

Anhydrous pyridine or Dimethyl sulfoxide (DMSO)[6]

-

Glacial acetic acid

-

Ice

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous pyridine.

-

Add powdered potassium hydroxide (3.0 eq) to the solution. The mixture will typically turn into a thick yellow paste.

-

Heat the mixture at 50-60 °C for 1-2 hours, with occasional stirring.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Acidify the mixture with glacial acetic acid until the yellow precipitate dissolves and the 1,3-diketone product precipitates as a pale solid.

-

Filter the solid, wash thoroughly with water, and dry. The product can be further purified by recrystallization from ethanol.

Synthesis of 4'-Methylflavone

The 1,3-diketone product from the Baker-Venkataraman rearrangement is readily cyclized to the corresponding flavone under acidic conditions. This acid-catalyzed cyclodehydration reaction is an efficient method for constructing the chromone core.[4]

Experimental Protocol 3: Cyclodehydration to 4'-Methylflavone

Materials:

-

1-(2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione (product from Protocol 2)

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

Procedure:

-

Suspend the crude 1,3-diketone (1.0 eq) in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Heat the mixture to reflux for 1 hour. A clear solution should form.

-

Cool the reaction mixture and pour it into a large volume of cold water.

-

The flavone will precipitate as a white solid.

-

Filter the product, wash with water until the filtrate is neutral, and dry.

-

Recrystallize from ethanol to obtain pure 4'-methylflavone.

The Fries Rearrangement

An alternative transformation for phenolic esters is the Fries rearrangement, which is catalyzed by Lewis acids (e.g., AlCl₃, TiCl₄).[7] This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding hydroxy aryl ketones. The reaction is selective for the ortho and para positions, with the product distribution being highly dependent on reaction conditions such as temperature and solvent.[8] Low temperatures generally favor the para product, while high temperatures favor the ortho product.

Summary and Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its true potential is realized through the Baker-Venkataraman rearrangement, which provides a reliable and high-yielding pathway to 1,3-diketone intermediates. These intermediates are seamlessly converted into flavones, a class of compounds with significant biological and pharmacological importance. The alternative Fries rearrangement offers another route to substituted hydroxyketones. The straightforward synthesis of the starting ester and the efficiency of its subsequent transformations make this compound an essential tool for chemists working in medicinal chemistry, drug discovery, and heterocyclic synthesis.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. (2-Acetylphenyl) 4-methylbenzoate | C16H14O3 | CID 966655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound 4-acetylphenyl 2-methylbenzoate - Chemdiv [chemdiv.com]

- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fries Rearrangement [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

The Synthesis of 2-Acetylphenyl 4-Methylbenzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic methodologies for 2-acetylphenyl 4-methylbenzoate, a key intermediate in various chemical and pharmaceutical research areas. The document outlines the prevalent synthetic routes, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is an aromatic ester that serves as a valuable building block in organic synthesis. Its structure, combining a substituted acetophenone and a benzoate moiety, makes it a precursor for a range of more complex molecules, including pharmaceuticals and materials with specific photophysical properties. The efficient synthesis of this compound is therefore of significant interest to the scientific community. This guide focuses on the most common and effective method for its preparation: the direct esterification of 2-hydroxyacetophenone.

Synthetic Routes

The most direct and widely employed method for the synthesis of this compound is the esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride. This reaction, a nucleophilic acyl substitution, is typically facilitated by a base in an appropriate solvent.

An alternative, though less direct, conceptual approach involves the Fries rearrangement. In this reaction, a phenyl ester rearranges to a hydroxy aryl ketone in the presence of a Lewis acid.[1] While not a direct synthesis of the target molecule, understanding this reaction is crucial as it represents a potential side reaction or an alternative route to the 2-hydroxyacetophenone precursor.

Esterification of 2-Hydroxyacetophenone

The esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride is a robust and high-yielding method. The reaction proceeds via the nucleophilic attack of the hydroxyl group of 2-hydroxyacetophenone on the carbonyl carbon of 4-methylbenzoyl chloride. A base, typically pyridine, is used to neutralize the hydrochloric acid byproduct and to act as a catalyst.[2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride. The data is based on typical laboratory-scale preparations.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Hydroxyacetophenone | 1.0 equivalent | [3][4] |

| 4-Methylbenzoyl Chloride | 1.1 - 1.5 equivalents | [3][4] |

| Pyridine (Solvent/Base) | Sufficient quantity to dissolve reactants | [2][3][4] |

| Reaction Conditions | ||

| Temperature | Room Temperature to 50°C | [2][3] |

| Reaction Time | 1 - 2 hours | [5] |

| Product | ||

| Yield | ~85-95% (typical) | [2] |

| Molecular Formula | C₁₆H₁₄O₃ | [6] |

| Molecular Weight | 254.28 g/mol | [6] |

Experimental Protocols

Synthesis of this compound via Esterification

This protocol details the synthesis of this compound from 2-hydroxyacetophenone and 4-methylbenzoyl chloride.

Materials:

-

2-Hydroxyacetophenone

-

4-Methylbenzoyl Chloride

-

Pyridine

-

Hydrochloric acid (3M)

-

Deionized water

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 equivalent) in pyridine.

-

To the stirred solution, add 4-methylbenzoyl chloride (1.1-1.5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.[3]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and 3M hydrochloric acid to neutralize the excess pyridine.[4]

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

-

Alternatively, if the product is oily, extract the aqueous mixture with an organic solvent like dichloromethane.

-

Wash the organic layer sequentially with 3M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the synthesis of this compound.

Caption: Mechanism of Esterification.

Caption: Experimental Workflow for Synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through the esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride in the presence of pyridine. This method is reliable, proceeds under mild conditions, and generally provides high yields of the desired product. The detailed protocol and workflow provided in this guide are intended to serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient preparation of this important chemical intermediate.

References

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]

- 3. Mentis [mentis.uta.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. (2-Acetylphenyl) 4-methylbenzoate | C16H14O3 | CID 966655 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-acetylphenyl 4-methylbenzoate from 2-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-acetylphenyl 4-methylbenzoate is an aromatic ester with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted phenyl benzoate moiety, is found in various biologically active compounds. Notably, derivatives of 2-acetylphenyl benzoate have been investigated for their anti-inflammatory properties and their capacity to act as UVA absorbers.[1] This document provides a detailed protocol for the synthesis of this compound via the esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride. The straightforward and efficient procedure, adapted from established methods for similar esters, makes it suitable for laboratory-scale synthesis.

Experimental Protocol

This protocol details the synthesis of this compound through the acylation of 2-hydroxyacetophenone using 4-methylbenzoyl chloride in the presence of pyridine. Pyridine acts as both a solvent and a base to neutralize the hydrogen chloride byproduct.

Materials:

-

2-hydroxyacetophenone

-

4-methylbenzoyl chloride (p-toluoyl chloride)

-

Pyridine, anhydrous

-

Hydrochloric acid (HCl), 3% aqueous solution

-

Methanol

-

Crushed ice

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Calcium chloride drying tube

-

Büchner funnel and filter paper

-

Beaker

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (approximately 2-3 mL per gram of 2-hydroxyacetophenone).

-

To this solution, slowly add 4-methylbenzoyl chloride (1.1 - 1.5 eq) dropwise while stirring. An exothermic reaction will occur.

-

After the addition is complete, fit the flask with a calcium chloride drying tube and allow the reaction mixture to stir at room temperature for approximately 20-30 minutes, or until the heat from the reaction has subsided.

-

Prepare a beaker containing a mixture of 3% hydrochloric acid and crushed ice.

-

Pour the reaction mixture into the beaker of ice-cold HCl with vigorous stirring. A precipitate of the crude product should form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold methanol, followed by a thorough wash with cold deionized water to remove any remaining pyridine hydrochloride and other impurities.

-

Dry the purified product, this compound, in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its related compounds. Please note that specific yield and melting point data for the title compound are based on closely related analogs and may vary.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) |

| This compound | C₁₆H₁₄O₃ | 254.28 | ~65-75 (estimated) | Solid | Not Reported |

| 2-acetylphenyl benzoate | C₁₅H₁₂O₃ | 240.25 | 79-83[2] | White crystals | 87-88[2] |

| 2-acetylphenyl 2-methylbenzoate | C₁₆H₁₄O₃ | 254.28 | 68[3] | Yellow liquid | Not Applicable |

Characterization Data (for the related isomer, 2-acetylphenyl 2-methylbenzoate): [3]

-

¹H NMR (500 MHz, CDCl₃): δ = 8.21 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 8.0 Hz, 1H), 7.58 (t, J = 7.5 Hz, 1H), 7.48 (t, J = 7.5 Hz, 1H), 7.37 – 7.31 (m, 3H), 7.22 (d, J = 8.0 Hz, 1H), 2.66 (s, 3H), 2.54 (s, 3H).

-

¹³C NMR (125 MHz, CDCl₃): δ = 197.7, 165.7, 149.3, 141.6, 133.4, 132.9, 132.0, 131.4, 131.3, 130.0, 128.2, 126.1, 126.0, 124.0, 29.6, 21.8.

Visualizations

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Proposed Signaling Pathway Involvement (Hypothetical):

Based on the known anti-inflammatory activity of related compounds, this compound may potentially inhibit pro-inflammatory signaling pathways.

Caption: Hypothetical inhibition of a pro-inflammatory pathway by this compound.

Applications and Future Research

Derivatives of 2-acetylphenyl benzoate are recognized for their potential in various fields:

-

Drug Development: The structural motif is associated with anti-inflammatory properties.[1] Further investigation into the biological activity of this compound could be valuable, particularly its potential as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).

-

Cosmetics and Materials Science: Due to the structural similarities with known UVA absorbers, this compound could be explored for its utility in sunscreen formulations and as a UV stabilizer in polymers.[1]

-

Chemical Intermediate: The presence of both an ester and a ketone functional group makes this compound a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds.

Future research should focus on the thorough characterization of this compound, including obtaining a precise melting point and detailed spectroscopic data. Furthermore, in-depth biological evaluation is warranted to explore its potential as an anti-inflammatory agent or for other therapeutic applications. Screening for its UV absorption properties would also be a logical next step to assess its potential in materials science.

References

- 1. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Application Note & Protocol: Esterification of 2-Hydroxyacetophenone with p-Toluoyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2-acetylphenyl 4-methylbenzoate via the esterification of 2-hydroxyacetophenone with p-toluoyl chloride. The presented method is a base-catalyzed acylation, a robust and widely used transformation in organic synthesis. This application note includes a summary of reaction parameters, a step-by-step experimental procedure, and graphical representations of the workflow and reaction mechanism.

Introduction

The esterification of phenols is a fundamental reaction in organic chemistry, crucial for the synthesis of a wide array of compounds, including active pharmaceutical ingredients, fragrances, and polymer precursors. The reaction between a phenol, such as 2-hydroxyacetophenone, and an acyl chloride, like p-toluoyl chloride, is a common method for forming aryl esters. This particular transformation yields this compound, a molecule that can serve as a key intermediate in the synthesis of more complex structures such as flavones and other biologically active heterocyclic compounds.

The protocol detailed herein utilizes a base-catalyzed approach, often referred to as the Schotten-Baumann reaction, where a base like pyridine serves both as a catalyst and a solvent, neutralizing the hydrogen chloride byproduct and driving the reaction to completion.[1] This method is effective and generally proceeds under mild conditions.

Data Presentation

The following table summarizes the key quantitative data for the esterification reaction. The yield is based on a closely related, well-documented procedure for the synthesis of o-benzoyloxyacetophenone from o-hydroxyacetophenone and benzoyl chloride, which is expected to have similar reactivity.[2]

| Parameter | Value | Reference |

| Reactant 1 | 2-Hydroxyacetophenone | [2] |

| Reactant 2 | p-Toluoyl Chloride | |

| Base/Solvent | Pyridine | [2] |

| Molar Ratio (Phenol:Acyl Chloride) | 1 : 1.5 | [2] |

| Reaction Temperature | Spontaneous rise, then ambient | [2] |

| Reaction Time | ~15 minutes | [2] |

| Typical Yield | 79-83% (by analogy) | [2] |

Experimental Protocol

This protocol describes the synthesis of this compound on a 0.1 mole scale.

3.1. Materials and Equipment

-

2-Hydroxyacetophenone (13.6 g, 0.1 mole)

-

p-Toluoyl chloride (23.2 g, 0.15 mole)

-

Pyridine, anhydrous (20 mL)

-

3% Hydrochloric acid (600 mL)

-

Methanol (for washing and recrystallization)

-

Deionized water

-

100 mL Erlenmeyer flask

-

Calcium chloride drying tube

-

1 L Beaker

-

Büchner funnel and filter flask

-

Stirring apparatus (magnetic stir bar and plate, or manual stirring rod)

-

Ice bath

-

Standard laboratory glassware

3.2. Procedure

-

Reaction Setup: In a 100-mL conical flask, place 2-hydroxyacetophenone (13.6 g, 0.1 mole). Add anhydrous pyridine (20 mL) followed by p-toluoyl chloride (23.2 g, 0.15 mole).[2] Fit the flask with a calcium chloride drying tube.

-

Reaction: The temperature of the mixture will rise spontaneously. Swirl the contents of the flask gently. The reaction is typically complete when no further heat is evolved, which usually takes about 15 minutes.[2]

-

Quenching and Precipitation: Prepare a mixture of 600 mL of 3% hydrochloric acid and 200 g of crushed ice in a 1 L beaker. Pour the reaction mixture slowly into the ice/acid mixture with vigorous stirring.[2] A solid precipitate of the crude product will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[2]

-

Washing: Wash the collected solid on the funnel first with 20 mL of cold methanol, followed by 20 mL of cold water to remove residual acid and pyridine hydrochloride.[2]

-

Drying: Press the product as dry as possible on the funnel and then air-dry at room temperature until a constant weight is achieved. The expected yield of the crude product is in the range of 20-22 g.

-

Purification (Optional): For higher purity, the crude this compound can be recrystallized from a minimal amount of hot methanol.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.

Figure 1. Experimental workflow for the synthesis of this compound.

Figure 2. Mechanism of base-catalyzed esterification (Nucleophilic Acyl Substitution).

References